2-amino-N-methylhexanamide
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Overview
Description
2-amino-N-methylhexanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group (NH2) and a methyl group attached to the nitrogen atom of the hexanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methylhexanamide can be achieved through several methods. One common approach involves the reaction of hexanamide with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the reduction of 2-amino-N-methylhexanoic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methylhexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide to primary or secondary amines using reducing agents like LiAlH4.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reducing amides to amines.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions to introduce various functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines. Substitution reactions can lead to a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
2-amino-N-methylhexanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-amino-N-methylhexanamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-amino-N-methylhexanamide can be compared with other similar compounds, such as:
Hexanamide: The parent compound without the amino and methyl groups, used as a precursor in various chemical syntheses.
N-methylhexanamide: Similar to this compound but lacks the amino group, leading to different chemical and biological properties.
Properties
Molecular Formula |
C7H16N2O |
---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-amino-N-methylhexanamide |
InChI |
InChI=1S/C7H16N2O/c1-3-4-5-6(8)7(10)9-2/h6H,3-5,8H2,1-2H3,(H,9,10) |
InChI Key |
LIWNVVQJSOCDPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)NC)N |
Origin of Product |
United States |
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